molecular formula C15H19N3O3S B5887994 methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate

methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate

Cat. No. B5887994
M. Wt: 321.4 g/mol
InChI Key: CJIZCXLRPUKRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate, also known as compound A, is a synthetic small molecule that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thioamides and has a molecular weight of 422.5 g/mol.

Mechanism of Action

The exact mechanism of action of methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer, inflammation, and neurodegeneration. In cancer cells, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Furthermore, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the protection of neuronal cells from oxidative stress and inflammation. In cancer cells, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to induce apoptosis and cell cycle arrest by regulating key signaling pathways involved in cell growth and survival. In addition, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to protect neuronal cells from oxidative stress and inflammation by regulating the expression of antioxidant and anti-inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A in lab experiments is its high potency and selectivity for its target molecules. In addition, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for the research and development of methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A. One potential direction is the optimization of its synthesis method to improve its yield and scalability. Another potential direction is the identification of its molecular targets and the elucidation of its mechanism of action in more detail. Furthermore, the development of novel analogs of methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A with improved potency and selectivity may lead to the discovery of more effective therapeutic agents for various diseases.

Synthesis Methods

The synthesis of methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with piperidine to form 4-(piperidin-1-yl)benzoyl chloride, which is further reacted with thiourea to form the thioamide intermediate. Finally, the thioamide intermediate is reacted with methyl iodide to form methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 4-[(4-carbamoylpiperidine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-21-14(20)11-2-4-12(5-3-11)17-15(22)18-8-6-10(7-9-18)13(16)19/h2-5,10H,6-9H2,1H3,(H2,16,19)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIZCXLRPUKRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(4-carbamoylpiperidin-1-yl)carbonothioyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.